molecular formula C21H25N3O2S2 B12889808 N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-39-0

N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12889808
CAS No.: 651307-39-0
M. Wt: 415.6 g/mol
InChI Key: WTXDANCEHYIXBB-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core, a sulfonamide group, and a phenylthioethyl moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenylthioethyl Moiety: The phenylthioethyl group is attached through a nucleophilic substitution reaction, where a phenylthioethyl halide reacts with the isoquinoline derivative.

    Addition of Aminobutyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthioethyl moiety, where nucleophiles such as thiols or amines replace the phenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The phenylthioethyl moiety may interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness

N-(4-Aminobutyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor.

Properties

CAS No.

651307-39-0

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-(4-aminobutyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O2S2/c22-12-4-5-14-24(15-16-27-19-8-2-1-3-9-19)28(25,26)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2

InChI Key

WTXDANCEHYIXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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